

An In-Depth Technical Guide to the Solubility of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-pyrazol-5-amine

Cat. No.: B8146055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1H-pyrazol-5-amine** (also known as 3-aminopyrazole), a crucial heterocyclic compound in pharmaceutical and chemical research. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in the Solubility of 1H-pyrazol-5-amine

1H-pyrazol-5-amine (CAS RN: 1820-80-0) is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.^[1] Its solubility is a critical physicochemical parameter that influences its handling, reaction kinetics, and formulation development. The presence of both a hydrogen bond donor (the amino group and the pyrazole N-H) and hydrogen bond acceptors (the pyrazole nitrogen atoms) allows for interactions with a range of solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **1H-pyrazol-5-amine** in a wide array of solvents is not readily available in publicly accessible literature. However, qualitative descriptions and

calculated values provide valuable insights into its solubility profile. The compound exhibits good solubility in polar solvents.[1]

Solvent	CAS Number	Formula	Solubility	Notes
Water	7732-18-5	H ₂ O	Very Soluble[1]	A calculated log ₁₀ of water solubility in mol/l is -0.90.
Methanol	67-56-1	CH ₃ OH	Soluble[2]	A polar protic solvent.
Ethanol	64-17-5	C ₂ H ₅ OH	Moderate Solubility[1]	A polar protic solvent.
Dimethylformamide (DMF)	68-12-2	C ₃ H ₇ NO	Moderate Solubility[1]	A polar aprotic solvent.
Acetone	67-64-1	C ₃ H ₆ O	Data not available	A polar aprotic solvent.

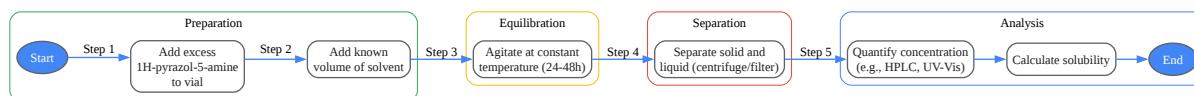
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of **1H-pyrazol-5-amine** solubility.

1. Materials and Equipment:

- **1H-pyrazol-5-amine** (solid)
- Solvent of interest (e.g., water, methanol, ethanol, acetone, dimethylformamide)
- Analytical balance

- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)


2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1H-pyrazol-5-amine** to a vial. The excess solid should be visually present throughout the experiment.
 - Add a known volume of the selected solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Separation:
 - After equilibration, remove the vials from the shaker and allow the excess solid to settle.
 - To separate the saturated solution from the undissolved solid, either:
 - Centrifuge the vial at a high speed.

- Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- Quantification:
 - Prepare a series of standard solutions of **1H-pyrazol-5-amine** of known concentrations in the same solvent.
 - Generate a calibration curve using the analytical instrument of choice by measuring the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.
 - Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
 - Measure the response of the diluted sample and determine its concentration using the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **1H-pyrazol-5-amine**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **1H-pyrazol-5-amine** using the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Solubility of 1H-pyrazol-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8146055#solubility-of-1h-pyrazol-5-amine-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com